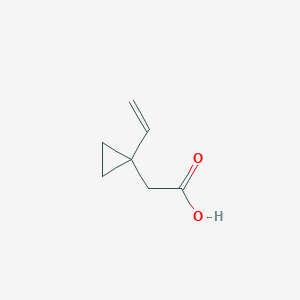
2-(1-Vinylcyclopropyl)acetic acid
Vue d'ensemble
Description
2-(1-Vinylcyclopropyl)acetic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(1-Vinylcyclopropyl)acetic acid (CAS No. 2091588-79-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique vinylcyclopropyl moiety, which is known to influence its interaction with biological targets. The compound's molecular formula is , and it possesses both acidic and hydrophobic characteristics that may enhance its bioactivity.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:
- Target Interactions : The compound may interact with G protein-coupled receptors (GPCRs), similar to other piperazine derivatives, influencing neurotransmitter release and smooth muscle contraction.
- Enzyme Modulation : It has been noted to affect enzymes involved in neurotransmitter metabolism, including monoamine oxidase and acetylcholinesterase, leading to increased levels of neurotransmitters.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit tumor growth in animal models, with promising results indicating a mechanism involving apoptosis induction in cancer cells.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Blood-Brain Barrier Penetration : The compound's structure allows it to cross the blood-brain barrier, potentially making it effective for central nervous system disorders.
- Metabolism : It undergoes metabolic processes involving conjugation and oxidation, which may affect its therapeutic efficacy and safety profile.
Case Studies
- Animal Model Studies : In a study assessing the compound's anti-inflammatory effects, low doses were shown to reduce inflammation markers in rodent models, indicating potential therapeutic benefits.
- Cell Line Studies : Research involving human cancer cell lines has demonstrated that treatment with this compound leads to significant reductions in cell viability, supporting its role as an anticancer agent.
Data Table: Biological Activity Summary
| Activity Type | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces inflammation markers | |
| Neuroprotective | Influences neurotransmitter levels |
Propriétés
IUPAC Name |
2-(1-ethenylcyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-7(3-4-7)5-6(8)9/h2H,1,3-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXFLQZLCQIDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















